

4-Bromo-2-chloro-3-fluorobenzonitrile chemical structure

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-fluorobenzonitrile

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An In-depth Technical Guide to **4-Bromo-2-chloro-3-fluorobenzonitrile**: A Versatile Building Block for Modern Synthesis

Executive Summary

4-Bromo-2-chloro-3-fluorobenzonitrile is a polyhalogenated aromatic compound of significant interest in modern synthetic chemistry. Its value lies in the strategic arrangement of four distinct functional groups—nitrile, bromo, chloro, and fluoro—on a benzene ring. This specific substitution pattern creates a highly versatile intermediate, enabling chemists to perform sequential and regioselective reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic utility, and key applications in pharmaceutical and materials science research. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind its reactivity, offers detailed protocols for its analysis, and provides essential safety and handling information for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

The unique substitution pattern of **4-Bromo-2-chloro-3-fluorobenzonitrile** dictates its chemical behavior and utility. The presence of three different halogen atoms, each with distinct reactivity profiles, alongside a versatile nitrile group, makes it a prized building block for constructing complex molecular architectures.^[1]

Caption: Chemical Structure of **4-Bromo-2-chloro-3-fluorobenzonitrile**.

The molecule's properties are summarized below. The nitrile and halogen groups are strongly electron-withdrawing, which activates the aromatic ring for certain substitution reactions and influences the overall electronic characteristics of molecules synthesized from it.

Identifier	Value	Source
IUPAC Name	4-bromo-2-chloro-3-fluorobenzonitrile	[2]
CAS Number	1427439-32-4	[2]
Molecular Formula	C ₇ H ₂ BrClFN	[2]
Molecular Weight	234.45 g/mol	[1]
Physical Form	Solid	[2]
Purity	≥97% (typical)	[2]
InChI Key	IURYJYBRHJJICY-UHFFFAOYSA-N	[2]

The Synthetic Rationale: Reactivity and Strategic Applications

The primary value of **4-Bromo-2-chloro-3-fluorobenzonitrile** in drug discovery and materials science stems from its capacity for controlled, stepwise functionalization.[3] The differing reactivities of the C-Br, C-Cl, and C-F bonds allow chemists to selectively address one site while leaving the others intact for subsequent transformations.

Causality of Reactivity:

- **C-Br Bond:** The carbon-bromine bond is the most reactive of the three halogen sites towards metal-catalyzed cross-coupling reactions.[1] It is particularly susceptible to transformations like Suzuki, Stille, and Heck couplings, making it the primary handle for introducing new carbon-carbon or carbon-heteroatom bonds.[1][4] This predictable reactivity is fundamental to its role as a versatile scaffold.

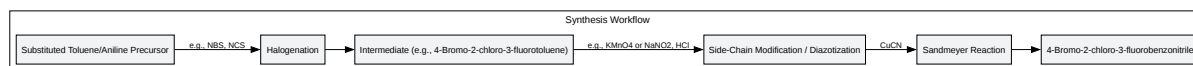
- **C-Cl Bond:** The carbon-chlorine bond is more stable than the C-Br bond but can be activated for nucleophilic aromatic substitution (S_NA) reactions, especially given the electron-withdrawing nature of the adjacent nitrile and fluoro groups.
- **C-F Bond:** The carbon-fluorine bond is the strongest and generally the least reactive, often remaining as a stable substituent that serves to modulate the electronic properties (e.g., lipophilicity, metabolic stability) of the final molecule.^[5]
- **Nitrile Group (-CN):** This functional group is a cornerstone of the molecule's utility. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.^{[6][7]}

Key Applications:

- **Pharmaceutical Intermediates:** This compound serves as a crucial building block for synthesizing complex molecules with therapeutic potential, including agents for targeted cancer therapies and treatments for inflammatory conditions.^{[4][7]}
- **Materials Science:** The structural and electronic properties imparted by the halogen and nitrile groups make it a candidate for developing advanced materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystal displays.^{[3][4]}
- **Agrochemicals:** It is also utilized in the synthesis of next-generation pesticides and herbicides, where the specific halogenation pattern can enhance bioactivity.^[7]

Synthesis and Manufacturing Considerations

While specific, scaled-up manufacturing protocols are proprietary, a logical and common synthetic approach for this class of compounds can be extrapolated from established organic chemistry principles. The synthesis would likely involve the strategic introduction of the halogen and nitrile functionalities onto a benzene ring.



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Caption: Generalized workflow for the synthesis of polyhalogenated benzonitriles.

Experimental Choices Explained:

- **Starting Material:** The synthesis would begin with a simpler, commercially available benzene derivative that allows for controlled, regioselective introduction of the required groups.
- **Halogenation:** Electrophilic aromatic substitution reactions using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are standard methods for introducing bromine and chlorine atoms onto an activated or deactivated ring.^[1] The choice of reagent and reaction conditions is critical to control the position of substitution.
- **Nitrile Formation (Sandmeyer Reaction):** A common and robust method for introducing a nitrile group is the Sandmeyer reaction.^[7] This process typically involves converting an aniline (amino group) precursor to a diazonium salt, which is then treated with a copper(I) cyanide salt (CuCN). This is a reliable transformation, making it a cornerstone of industrial synthesis for such compounds.

Quality Control and Analytical Protocols

Ensuring the purity of **4-Bromo-2-chloro-3-fluorobenzonitrile** is paramount, as impurities can lead to unwanted side products and negatively impact the yield, safety, and efficacy of the final product.^[8] High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purity assessment.^[8]

Protocol: Purity Assessment by HPLC

This protocol is adapted from standard methodologies for analyzing similar halogenated aromatic compounds.^[8]

- Instrumentation & Columns:
 - HPLC system with a UV detector.
 - Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Reagents & Mobile Phase Preparation:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water). The mobile phase should be filtered and degassed before use.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **4-Bromo-2-chloro-3-fluorobenzonitrile** sample.
 - Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
 - Ensure complete dissolution by vortexing or sonicating the solution.
 - Filter the solution through a 0.45 μ m syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 25 $^{\circ}$ C.
 - Detection Wavelength: 254 nm.
- Data Analysis:

- The purity of the sample is determined by the area percentage method.^[8] The area of the main peak corresponding to **4-Bromo-2-chloro-3-fluorobenzonitrile** is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Complementary Analytical Techniques:

- Mass Spectrometry (MS): Provides confirmation of the molecular weight. The presence of bromine and chlorine will result in a characteristic isotopic pattern, which is a powerful tool for structural confirmation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, providing information on the connectivity and chemical environment of the atoms.^[9]^[10]

Safety, Handling, and Storage

As with many polyhalogenated and cyano-containing compounds, **4-Bromo-2-chloro-3-fluorobenzonitrile** must be handled with appropriate care. The following information is synthesized from available safety data for this and structurally related chemicals.^[2]^[11]^[12]

Hazard Class	Information
Pictogram(s)	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. ^[2] H315: Causes skin irritation. ^[2] H319: Causes serious eye irritation. ^[2] H335: May cause respiratory irritation. ^[2]

Self-Validating Safety Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.^[12]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[13]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]
- Handling: Avoid formation of dust and aerosols.[13] Prevent contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] Store locked up.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

4-Bromo-2-chloro-3-fluorobenzonitrile stands out as a high-value, multifunctionalized building block for advanced chemical synthesis. The strategic placement of its bromo, chloro, fluoro, and nitrile groups provides a platform for predictable and selective chemical modifications. This unique reactivity profile, coupled with its utility in constructing complex molecules, ensures its continued importance for researchers and scientists in the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous analytical and safety protocols is essential to fully and safely leverage the synthetic potential of this versatile compound.

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